5-Phenylpent-3-en-1-ol
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Overview
Description
5-Phenylpent-3-en-1-ol: is an organic compound with the molecular formula C11H14O . . This compound is characterized by the presence of a phenyl group attached to a pentenol chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-3-en-1-ol can be achieved through various methods. One common approach involves the Heck reaction of aryl triflates with but-3-en-1-ol . This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts is typical.
Substitution: Reagents like sodium hydride or alkyl halides are often used.
Major Products Formed
Oxidation: 5-Phenylpent-3-en-1-one
Reduction: 5-Phenylpentan-1-ol
Substitution: 5-Phenylpent-3-en-1-yl ethers or esters
Scientific Research Applications
5-Phenylpent-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Phenylpent-3-en-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The compound’s allylic alcohol structure allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Oct-1-en-3-ol
- Pent-1-en-3-ol
- Oct-1-en-3-one
- Oct-1-en-3-yl acetate
- Isopulegol
- 5-Methylhept-2-en-4-one
Uniqueness
5-Phenylpent-3-en-1-ol is unique due to its phenyl group , which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
58927-90-5 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-phenylpent-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-8,12H,6,9-10H2 |
InChI Key |
YKWDXDJUSPFYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCO |
Origin of Product |
United States |
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